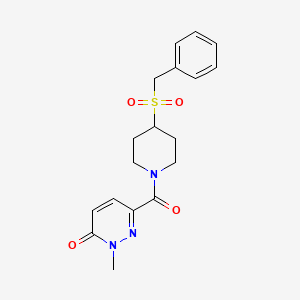

6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Introduction to Pyridazinone-Piperidine Hybrid Compounds

Historical Development of Pyridazin-3(2H)-one Derivatives in Medicinal Chemistry

Pyridazin-3(2H)-one derivatives have undergone significant evolution since their initial exploration in the mid-20th century. Early work focused on their cardiovascular effects, particularly as phosphodiesterase inhibitors, but recent decades have revealed broader therapeutic potential. The pyridazinone core’s ability to engage in π-π stacking and hydrogen bonding with biological targets has driven its adoption in anticancer, anti-inflammatory, and antimicrobial agent design. For example, pyridazinone-based guanidine derivatives demonstrated moderate DNA-binding affinity and antiproliferative activity against NCI-H460, A2780, and MCF-7 cancer cell lines, with IC~50~ values in the micromolar range. Structural modifications, such as the introduction of methyl groups at the 2-position, enhance metabolic stability while preserving target engagement.

Significance of Piperidine-Sulfonyl Pharmacophores in Drug Design

Piperidine-sulfonyl hybrids occupy a critical niche in rational drug design due to their dual capacity for hydrophobic interactions (via the piperidine ring) and hydrogen-bond networking (through the sulfonyl group). The sulfonamide moiety, in particular, serves as a hydrogen-bond acceptor in pharmacophore models for diverse targets, including serotonin receptors and dipeptidyl peptidase-IV (DPP-IV). For instance, sulfonamide-containing piperidine derivatives exhibited nanomolar inhibition of DPP-IV (IC~50~ = 41.17 nM for compound 9a ), underscoring their utility in diabetes therapeutics. Molecular docking studies further reveal that the benzylsulfonyl group in compounds like 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one occupies hydrophobic pockets in enzyme active sites, enhancing binding affinity.

Emergence of 6-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one in Research

This hybrid compound first appeared in synthetic chemistry literature as part of efforts to merge pyridazinone’s planar aromaticity with piperidine-sulfonyl’s three-dimensional flexibility. Key synthetic steps include:

- Silyl Protection : Pyridazinone intermediates are protected using tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions.

- Nucleophilic Substitution : Bromoalkyl pyridazinones react with N,N'-di-Boc-protected guanidine to install cationic side chains.

- Sulfonylation : Benzylsulfonyl groups are introduced via reaction with benzylsulfonyl chloride under basic conditions.

The final product’s structure was confirmed through ~1~H-NMR and high-resolution mass spectrometry, with a molecular weight of 429.48 g/mol.

Current Research Landscape and Therapeutic Relevance

Recent investigations prioritize 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one for its selective inhibition of cancer-associated enzymes. In one study, pyridazinone-sulfonamide hybrids displayed potent activity against human carbonic anhydrase IX (hCA IX), a membrane-bound isoform overexpressed in hypoxic tumors. Comparative data revealed a 15-fold selectivity for hCA IX over off-target isoforms (hCA I/II), with K~i~ values of 8.2 nM versus 124 nM/112 nM, respectively. Additional antiproliferative assays against pancreatic (PANC-1) and melanoma (SK-MEL-2) cell lines showed 60–70% viability reduction at 50 μM concentrations, suggesting a dual mechanism of action involving enzyme inhibition and direct cytotoxicity.

Table 1: Key Structural and Biological Features of Selected Pyridazinone-Piperidine Hybrids

*Denotes ΔT~m~ value (°C) in DNA thermal denaturation assays.

Properties

IUPAC Name |

6-(4-benzylsulfonylpiperidine-1-carbonyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-20-17(22)8-7-16(19-20)18(23)21-11-9-15(10-12-21)26(24,25)13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENJPJREGKZMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Benzylsulfonyl Group Addition: The benzylsulfonyl group is typically introduced through sulfonylation reactions, where benzylsulfonyl chloride reacts with the piperidine nitrogen under basic conditions.

Final Coupling: The final step involves coupling the piperidine derivative with the pyridazinone core, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Substitution: The aromatic benzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated derivatives of the benzyl group.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism by which 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exerts its effects depends on its interaction with molecular targets. The benzylsulfonyl group can engage in hydrogen bonding and van der Waals interactions, while the piperidine ring can provide steric bulk and electronic effects. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

6-(4-(Methylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

6-(4-(Phenylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Contains a phenylsulfonyl group, offering different steric and electronic properties.

Uniqueness

The presence of the benzylsulfonyl group in 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one provides unique steric and electronic characteristics that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different sulfonyl substituents.

Biological Activity

The compound 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a novel piperidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates piperidine derivatives with pyridazine frameworks. The methodology often employs standard organic reactions such as amide coupling and condensation reactions, which are essential for constructing the target molecule.

Anti-Inflammatory and Antimicrobial Properties

Research has indicated that compounds containing a piperidine moiety exhibit significant anti-inflammatory and antimicrobial activities. For instance, certain benzylpiperidine derivatives have been noted for their ability to inhibit inflammatory pathways and bacterial growth. The specific compound in focus has shown promise in inhibiting various isoforms of carbonic anhydrases (CAs), which are crucial enzymes involved in maintaining acid-base balance and facilitating physiological processes.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|---|

| 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one | 30.1 | 26.5 | 28.8 | 3.2 |

These data suggest that the compound exhibits selective inhibition towards specific carbonic anhydrase isoforms, particularly hCA XII, which is often implicated in tumorigenesis and other pathological conditions .

Antiviral Activity

In addition to its anti-inflammatory properties, the compound has been evaluated for its antiviral activity . A related study examined various piperidine derivatives for their efficacy against the Ebola virus (EBOV). While the specific compound was not tested directly, its structural analogs demonstrated significant antiviral effects by inhibiting viral entry into host cells . The mechanism of action involved blocking interactions at the level of Niemann-Pick C1 (NPC1), a critical protein for EBOV entry.

The biological activity of 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrases suggests it may interfere with bicarbonate transport and pH regulation within cells, impacting cellular metabolism and growth.

- Viral Entry Inhibition : Similar compounds have been shown to disrupt the binding of viral proteins to cellular receptors, thereby preventing infection.

- Modulation of Inflammatory Pathways : By affecting cytokine release and immune cell activation, this compound may reduce inflammation and tissue damage in various diseases.

Case Studies

Several case studies have illustrated the potential applications of similar piperidinyl compounds:

- A study on piperidine derivatives highlighted their effectiveness in reducing inflammation in animal models of arthritis.

- Another investigation focused on the antiviral properties of structurally related compounds against EBOV, demonstrating significant reductions in viral load in treated subjects .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 6-(4-(benzylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A common approach involves:

Piperidine functionalization : Introducing the benzylsulfonyl group to the piperidine ring via sulfonylation using benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .

Carbonyl coupling : Reacting the functionalized piperidine with a pyridazinone core. For example, a carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 4-(benzylsulfonyl)piperidine and 2-methylpyridazin-3(2H)-one-6-carboxylic acid .

- Key intermediates :

- 4-(Benzylsulfonyl)piperidine (verified by H NMR: δ 3.8–3.6 ppm for piperidine protons; ESI-MS: [M+H] = 254.1) .

- Activated pyridazinone-carboxylic acid (e.g., acyl chloride or mixed anhydride derivatives for improved coupling efficiency) .

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .

- Spectroscopy :

- H NMR : Characteristic signals include δ 8.2–7.8 ppm (pyridazinone aromatic protons), δ 4.6–4.3 ppm (piperidine-CH-SO), and δ 3.5–3.2 ppm (piperidine ring protons) .

- ESI-MS : Molecular ion peaks matching the exact mass (e.g., [M+H] = 415.2) .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency of the benzylsulfonyl-piperidine moiety to the pyridazinone core?

- Methodological Answer :

- Catalytic activation : Use of Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-sulfonyl linkages, though this may require boronate ester intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of sulfonylated intermediates .

- Temperature control : Reactions performed at 0–25°C reduce side reactions (e.g., over-sulfonylation) .

Q. How can researchers assess the compound’s potential as an autotaxin (ATX) inhibitor in vitro?

- Methodological Answer :

- Enzyme inhibition assays :

Fluorogenic substrate assay : Use FS-3 substrate (λex = 485 nm, λem = 520 nm) to measure ATX-mediated hydrolysis in the presence of the compound (IC50 determination) .

Dose-response curves : Test concentrations from 0.1 nM to 10 µM; compare to reference inhibitors (e.g., PF-8380) .

- Structural analogs : Piperidine derivatives with sulfonyl groups show enhanced ATX binding (Ki = 2–50 nM) due to hydrophobic interactions in the ATX tunnel .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and target engagement?

- Methodological Answer :

- PET imaging : Radiolabeled analogs (e.g., C or F) can quantify cerebral distribution. For example, C-CHDI-180R (a pyridazinone derivative) was used to image mutant huntingtin aggregates in macaques via PET .

- Pharmacokinetic parameters :

- Plasma half-life : Assessed via LC-MS/MS in rodent models after IV/PO administration.

- Blood-brain barrier penetration : Measure brain-to-plasma ratio (e.g., >0.3 indicates CNS activity) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar piperidine-pyridazinone derivatives?

- Analysis : Yields vary due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.